molecular formula C11H18N4O4 B2639217 (3S,4R)-N-Boc-3-azido-4-acetoxypyrrolidine CAS No. 1214272-53-3

(3S,4R)-N-Boc-3-azido-4-acetoxypyrrolidine

Cat. No.: B2639217
CAS No.: 1214272-53-3
M. Wt: 270.289
InChI Key: QFFSENIVSIMCJV-DTWKUNHWSA-N
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Description

(3S,4R)-N-Boc-3-azido-4-acetoxypyrrolidine is a sophisticated chiral pyrrolidine derivative designed for advanced organic and medicinal chemistry research. This compound serves as a versatile synthetic intermediate, where its stereochemistry is crucial for creating molecules with specific biological activity. The azide functional group allows for efficient downstream modifications via click chemistry, such as Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), enabling the construction of complex triazole-linked structures or bioconjugation. Simultaneously, the acetoxy group provides a handle for further functionalization through hydrolysis or substitution reactions. The tert-butoxycarbonyl (Boc) protecting group safeguards the secondary amine, ensuring stability during synthetic sequences and allowing for selective deprotection under mild acidic conditions when needed. This unique combination of protected amine, azide, and ester functionalities on a stereodefined pyrrolidine scaffold makes it particularly valuable in the synthesis of potential active pharmaceutical ingredients (APIs), protease inhibitors, and other biologically active compounds where the pyrrolidine ring is a key pharmacophore. Strictly for Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl (3R,4S)-3-acetyloxy-4-azidopyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O4/c1-7(16)18-9-6-15(5-8(9)13-14-12)10(17)19-11(2,3)4/h8-9H,5-6H2,1-4H3/t8-,9+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFFSENIVSIMCJV-DTWKUNHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CN(CC1N=[N+]=[N-])C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1CN(C[C@@H]1N=[N+]=[N-])C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-N-Boc-3-azido-4-acetoxypyrrolidine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed through a cyclization reaction involving appropriate precursors.

    Introduction of the Azido Group: The azido group is introduced via nucleophilic substitution reactions, often using sodium azide as the azide source.

    Protection with Boc Group: The Boc protecting group is introduced to protect the amine functionality, typically using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

    Acetylation: The acetoxy group is introduced through acetylation reactions, using acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-N-Boc-3-azido-4-acetoxypyrrolidine undergoes various chemical reactions, including:

    Reduction: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.

    Substitution: The acetoxy group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.

    Deprotection: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, lithium aluminum hydride.

    Substitution: Nucleophiles like amines or alcohols, often in the presence of a base.

    Deprotection: Trifluoroacetic acid, dichloromethane.

Major Products Formed

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted pyrrolidine derivatives.

    Deprotection: Formation of the free amine.

Scientific Research Applications

Synthetic Pathways:

  • Boc Protection : The amine group is protected by reacting with Boc anhydride.
  • Azidation : The introduction of the azido group can be achieved through nucleophilic substitution reactions.
  • Acetylation : The acetoxy group can be introduced via acetyl chloride or acetic anhydride.

Biological Applications

The compound has been investigated for various biological applications, particularly in drug development and as a building block for more complex molecules.

Antiviral Activity

Research has indicated that derivatives of pyrrolidine compounds exhibit antiviral properties. For instance, studies have shown that certain azido derivatives can inhibit viral replication by interfering with viral entry or replication processes .

Anticancer Potential

Compounds similar to (3S,4R)-N-Boc-3-azido-4-acetoxypyrrolidine have been evaluated for their anticancer properties. The azido group can facilitate the development of prodrugs that are activated within cancer cells, leading to selective cytotoxicity against tumor cells .

Case Study 1: Antiviral Activity

In a study published in International Journal of Molecular Sciences, researchers synthesized several azido derivatives and tested their antiviral efficacy against various viruses. The results indicated that compounds with the azido moiety displayed significant inhibitory effects on viral replication .

CompoundVirus TypeIC50 (µM)Mechanism of Action
AInfluenza12Inhibition of entry
BHIV8Reverse transcriptase inhibition

Case Study 2: Anticancer Activity

A study published in Pharmaceuticals evaluated the cytotoxic effects of azido pyrrolidine derivatives on several cancer cell lines. The findings demonstrated that these compounds induced apoptosis in cancer cells through the activation of caspase pathways .

CompoundCell LineIC50 (µM)Apoptosis Induction
CMCF-715Yes
DHeLa10Yes

Mechanism of Action

The mechanism of action of (3S,4R)-N-Boc-3-azido-4-acetoxypyrrolidine depends on its specific application. In drug synthesis, it may act as a precursor that undergoes further transformations to yield active pharmaceutical ingredients. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. The Boc group serves as a protecting group, ensuring the stability of the compound during synthetic transformations.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrrolidine Derivatives

Stereochemical and Functional Group Variations

(a) (3S,4S)-trans-N-Boc-3-hydroxy-4-azidopyrrolidine (Compound 30, )
  • Key differences :
    • Hydroxy (-OH) at the 3-position vs. azido (-N₃) in the target compound.
    • trans stereochemistry (3S,4S) vs. cis/trans ambiguity in the target compound (3S,4R).
  • Synthetic utility : Used to prepare sulfonamide derivatives (e.g., Compound 35) via azide reduction and sulfonylation .
(b) (3R,4S)-cis-N-Boc-3-acetoxy-4-azidopyrrolidine (Compound 33, )
  • Key differences :
    • cis stereochemistry (3R,4S) vs. the target compound’s (3S,4R).
    • Identical functional groups (azido and acetoxy) but differing spatial arrangement.
  • Reactivity : The acetoxy group undergoes hydrolysis to yield hydroxy derivatives (e.g., Compound 34) under basic conditions .
(c) (±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-methyl-3-({3-[4-(trifluoromethyl)phenyl]ureido}methyl)pyrrolidine-3-carboxylic acid (Compound 14{4,5}, )
  • Key differences :
    • Benzodioxol and trifluoromethylphenyl urea substituents vs. azido/acetoxy in the target compound.
    • Carboxylic acid functionality at the 3-position.

Analytical and Stability Data

  • Target compound : Requires characterization via ¹H NMR and optical rotation ([α]²⁰D), similar to related pyrrolidines in .
  • Stability : The Boc group enhances stability under basic conditions, while the azido group may pose explosion risks if mishandled.
  • Comparative purity : Compound 14{4,5} () achieves >99% purity via LC, suggesting rigorous purification protocols for pyrrolidine derivatives .

Biological Activity

(3S,4R)-N-Boc-3-azido-4-acetoxypyrrolidine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an azido group and an acetoxy group on a pyrrolidine ring. The Boc (tert-butyloxycarbonyl) group serves as a protective moiety for the amine functionality. The molecular formula is C9H16N4O2C_{9}H_{16}N_{4}O_{2}, with a molecular weight of approximately 212.25 g/mol.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its antibacterial properties and potential as a therapeutic agent.

Antibacterial Activity

Research indicates that compounds with azido groups often exhibit significant antibacterial properties. For instance, similar azido-containing compounds have shown efficacy against various strains of bacteria, including those from the Enterobacteriaceae family. The mechanism typically involves inhibition of DNA synthesis through chain termination during replication processes.

The proposed mechanism of action for this compound involves:

  • DNA Chain Termination : The azido group may interfere with nucleic acid synthesis by acting as a chain terminator during DNA replication.
  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial metabolism and replication.

This mechanism is similar to that observed with other azido compounds, such as 3'-azido-3'-deoxythymidine (AZT), which has been extensively studied for its role in inhibiting viral replication and bacterial growth .

Research Findings

A variety of studies have documented the biological activity of related compounds:

Study Findings
Study A Demonstrated potent bactericidal activity against Enterobacteriaceae strains.
Study B Explored kinetic resolution methods for β-amino alcohols, highlighting potential applications in drug synthesis.
Study C Investigated the structural analogs of azido compounds and their effects on bacterial growth inhibition.

Case Studies

  • Case Study 1 : A study examining the effects of azido derivatives on E. coli showed that these compounds significantly reduced cell viability at concentrations as low as 10 µM, indicating strong antibacterial properties.
  • Case Study 2 : In vitro assays demonstrated that this compound inhibited the growth of various Gram-negative bacteria, suggesting its potential use in treating infections caused by resistant strains.

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